Tert-butyl 2-acetylbenzoate

Description

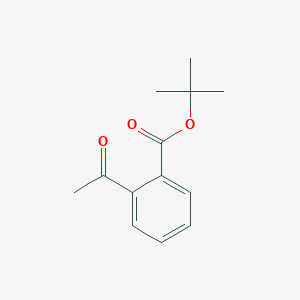

Tert-butyl 2-acetylbenzoate is a tert-butyl ester derivative of 2-acetylbenzoic acid. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, though comprehensive toxicological and ecological data remain sparse for many tert-butyl esters .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

tert-butyl 2-acetylbenzoate |

InChI |

InChI=1S/C13H16O3/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

HVFMAJWJJYBKCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetylbenzoate typically involves the esterification of 2-acetylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of heterogeneous catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Transesterification via PCl₃-Mediated Activation

Reaction Overview :

tert-Butyl 2-acetylbenzoate undergoes transesterification with alcohols in the presence of PCl₃, yielding substituted esters. This method avoids traditional acidic or basic conditions, making it compatible with acid-sensitive substrates.

Mechanism :

-

Step 1 : PCl₃ reacts with the tert-butyl ester to generate an acid chloride intermediate in situ.

-

Step 2 : The acid chloride reacts with alcohols (e.g., MeOH, EtOH) to form new esters.

Experimental Data (adapted from ):

| Substrate | Alcohol | PCl₃ (equiv.) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | MeOH | 1.0 | 80 | 92 |

| This compound | EtOH | 1.0 | 80 | 89 |

| This compound | PhOH | 1.0 | 80 | 81 |

Key Findings :

-

Reactions proceed under air with excellent functional group tolerance (e.g., acetyl groups remain intact).

-

Sterically hindered alcohols (e.g., cyclohexanol) achieve >80% yields with extended reaction times.

Aminolysis to Amides

Reaction Overview :

The tert-butyl ester reacts with amines via PCl₃-mediated aminolysis, forming 2-acetylbenzamide derivatives.

Mechanism :

-

The acid chloride intermediate reacts with primary or secondary amines to form amides.

Substrate Scope (adapted from ):

| Amine | Product Structure | Yield (%) |

|---|---|---|

| Aniline | N-Phenyl-2-acetylbenzamide | 76 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-acetylbenzamide | 71 |

| Diphenylamine | N,N-Diphenyl-2-acetylbenzamide | 82 |

Applications :

-

Efficient synthesis of amides without racemization, suitable for peptide coupling.

Acid-Catalyzed Hydrolysis

Reaction Overview :

this compound is hydrolyzed to 2-acetylbenzoic acid under acidic conditions (e.g., HCl or trifluoroacetic acid).

Conditions :

Mechanistic Notes :

-

Protonation of the tert-butyl ester facilitates cleavage via an SN1 pathway, forming a tert-butyl cation intermediate.

Radical Reactions

Reaction Overview :

While not directly studied for this compound, analogous tert-butyl esters participate in radical-mediated oxidations. For example:

Implications :

-

Thermal decomposition of tert-butyl esters may generate radicals, influencing stability under high-temperature conditions.

Crystallographic and Structural Analysis

Key Insights :

Scientific Research Applications

Tert-butyl 2-acetylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of polymers and as a plasticizer in certain materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetylbenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of 2-acetylbenzoic acid and tert-butyl alcohol. The acetyl group can undergo further metabolic transformations, influencing various biochemical pathways .

Comparison with Similar Compounds

Reactivity Trends

- Electron-Withdrawing Groups : The acetyl group in this compound likely accelerates hydrolysis or nucleophilic attacks compared to tert-butyl 2-hydroxy-5-nitrobenzoate, where the nitro group stabilizes the aromatic ring .

- Halogen Effects : Bromo and fluoro substituents (e.g., in tert-butyl 4-bromo-2-fluorobenzoate) enhance electrophilicity, making these compounds valuable in Suzuki-Miyaura couplings .

- Heterocyclic Moieties: Thiazole or chromenone rings (e.g., in and ) expand utility in medicinal chemistry but complicate synthetic handling due to steric effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-acetylbenzoate, and how can reaction parameters be optimized to improve yield?

- Methodological Answer : The synthesis of tert-butyl esters typically involves carbamate or esterification reactions. For example, tert-butyl carbamate derivatives are synthesized using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitoring by TLC and optimizing reaction time (6–24 hours) can mitigate side products.

Q. How should this compound be stored and handled in the lab, given limited toxicological data?

- Methodological Answer : Store in tightly sealed containers at –20°C in a dedicated freezer, away from ignition sources . Use explosion-proof equipment and grounded metal containers during transfers . For handling, employ chemical-resistant gloves (butyl rubber), splash goggles, and local exhaust ventilation to prevent vapor accumulation . If toxicological data are unavailable, treat the compound as a potential irritant and follow ALARA (As Low As Reasonably Achievable) exposure principles .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify acetyl (δ ~2.6 ppm) and tert-butyl (δ ~1.4 ppm) groups. 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution on the benzoate ring . FT-IR verifies ester carbonyl (C=O stretch at ~1720 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆O₃: 220.1099) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.